2-Methoxy-4-aminoazobenzene

carcinogenicity CPDB TD50

2-Methoxy-4-aminoazobenzene (2-MeO-AAB; CAS 80830-39-3) is a monomethoxy-substituted 4-aminoazobenzene derivative with the molecular formula C₁₃H₁₃N₃O and a molecular weight of 227.26 g/mol. The compound is formally classified as a non-carcinogenic and non-mutagenic member of the aminoazobenzene family, as documented in the Carcinogenic Potency Database (CPDB), where all evaluated experiments return 'no positive' results in both rat and mouse species.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 80830-39-3
Cat. No. B1228302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-aminoazobenzene
CAS80830-39-3
Synonyms2-methoxy-4-aminoazobenzene
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)N=NC2=CC=CC=C2
InChIInChI=1S/C13H13N3O/c1-17-13-9-10(14)7-8-12(13)16-15-11-5-3-2-4-6-11/h2-9H,14H2,1H3
InChIKeySPVAQUCGELAFGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-aminoazobenzene (CAS 80830-39-3): Physicochemical Identity and Regulatory Classification for Procurement Specification


2-Methoxy-4-aminoazobenzene (2-MeO-AAB; CAS 80830-39-3) is a monomethoxy-substituted 4-aminoazobenzene derivative with the molecular formula C₁₃H₁₃N₃O and a molecular weight of 227.26 g/mol . The compound is formally classified as a non-carcinogenic and non-mutagenic member of the aminoazobenzene family, as documented in the Carcinogenic Potency Database (CPDB), where all evaluated experiments return 'no positive' results in both rat and mouse species [1]. This unambiguous safety classification contrasts sharply with its regioisomer 3-methoxy-4-aminoazobenzene (3-MeO-AAB), which is a potent rodent hepatocarcinogen with a CPDB-registered TD₅₀ of 60.2 mg/kg/day in female mice [2].

Reported non-carcinogenic aminoazobenzene CPDB: no positive results across all species and sexes
Positional isomer distinct from carcinogenic 3-MeO-AAB Binary toxicology switch: non-carcinogen vs. hepatocarcinogen

Why 2-Methoxy-4-aminoazobenzene Cannot Be Substituted by Its 3-Methoxy Isomer or Other Aminoazobenzene Analogs in Regulated Research Settings


The aminoazobenzene scaffold exhibits extreme positional sensitivity: shifting the methoxy substituent from the 2-position to the 3-position on the aniline ring transforms the molecule from a verifiably non-carcinogenic, non-mutagenic entity into a potent hepatocarcinogen [1]. This is not a marginal potency shift but a binary toxicological switch. 2-MeO-AAB produces no positive tumor findings in rodent bioassays, whereas 3-MeO-AAB induces hepatic tumors in female mice with a standardized TD₅₀ of 60.2 mg/kg/day and yields positive mutagenicity in Salmonella [2]. Similarly, other in-class compounds such as 4-aminoazobenzene (AAB), N-methyl-4-aminoazobenzene (MAB), and N,N-dimethyl-4-aminoazobenzene (DAB) are all established carcinogens that induce unscheduled DNA synthesis (UDS), whereas 2-MeO-AAB does not [3]. For any application requiring a non-genotoxic aminoazobenzene reference standard—whether as a negative control in carcinogenicity screening, a mechanistic probe, or a CYP1A2 induction tool—generic substitution with an untested or carcinogenic analog invalidates the experimental design and introduces confounding toxicological liability.

Property
2-MeO-AAB
3-MeO-AAB / Carcinogenic Analogs
Carcinogenicity
No positive findings (CPDB)
Reported hepatocarcinogen
Mutagenicity (Ames)
Non-mutagenic
Mutagenic in TA98/TA100
DNA Adducts
Minimal adduct formation
Multiple adduct species

Quantitative Differentiation Evidence for 2-Methoxy-4-aminoazobenzene (CAS 80830-39-3) Versus Closest Analogs


Carcinogenicity Classification: 2-MeO-AAB as a Verified Non-Carcinogen Versus 3-MeO-AAB (TD₅₀ = 60.2 mg/kg/day)

In the Carcinogenic Potency Database (CPDB), the most comprehensive standardized repository of rodent cancer bioassay results encompassing 6,540 experiments on 1,547 chemicals, 2-methoxy-4-aminoazobenzene (2-MeO-AAB) is classified with 'no positive' results across all tested sex-species groups (male rat, female rat, male mouse, female mouse) [1]. In contrast, its 3-methoxy regioisomer (3-MeO-AAB) yields a positive carcinogenicity call in female mice with a target site of liver (hepatoma) and a quantified TD₅₀ of 60.2 mg/kg/day [2]. The CPDB record for 3-MeO-AAB also explicitly notes 'Mutagenicity in Salmonella: positive,' whereas 2-MeO-AAB carries no such annotation [1][2].

Carcinogenicity classification
Head-to-head
2-MeO-AAB: no positive results in CPDB (all sex-species groups) vs. 3-MeO-AAB: positive, liver hepatoma, TD₅₀ 60.2 mg/kg/day (female mice)
Reported non-carcinogen vs. carcinogen isomer
CPDB standardized classification; no overlapping TD₅₀ range
carcinogenicity CPDB TD50 hepatocarcinogen negative control

Hepatic DNA Adduct Formation: 20-Fold Quantitative Difference Between 2-MeO-AAB and 3-MeO-AAB by ³²P-Postlabeling

Using ³²P-postlabeling analysis of hepatic DNA from rats treated intraperitoneally with equimolar doses, Kojima et al. (1994) demonstrated that the carcinogenic 3-MeO-AAB produced approximately 20-fold higher total DNA adduct levels than the non-carcinogenic 2-MeO-AAB [1]. Furthermore, 3-MeO-AAB yielded five distinct adduct spots (one accounting for >70% of total modified bases), whereas 2-MeO-AAB produced only a single detectable adduct [1][2]. In vitro DNA replication assays using N-hydroxy-modified M13 phage DNA templates confirmed that 3-MeO-AAB adducts inhibited DNA polymerase I progression substantially more than 2-MeO-AAB adducts, and mutation frequencies in SOS-induced E. coli JM103 were higher with N-OH-3-MeO-AAB-modified DNA [1].

Hepatic DNA adduct formation
Head-to-head
≥20-fold lower total adduct level vs. 3-MeO-AAB; 1 vs. 5 distinct adduct species
Supports low adduct-forming reference context
³²P-postlabeling, rat liver
DNA adduct 32P-postlabeling genotoxicity hepatocarcinogenesis biomonitoring

Bacterial Mutagenicity (Ames Test): 2-MeO-AAB Is Non-Mutagenic Whereas 3-MeO-AAB Is a Potent Mutagen in Salmonella typhimurium TA98 and TA100

In a systematic mutagenicity evaluation of 4-aminoazobenzene and its ring-methoxylated derivatives using Salmonella typhimurium strains TA98 and TA100 with S9 metabolic activation, Hashimoto et al. (1981) demonstrated that the potent carcinogen 3-methoxy-AAB was a potent mutagen for both tester strains, whereas the non-carcinogen 2-methoxy-AAB was non-mutagenic [1]. The study explicitly classifies 2-MeO-AAB alongside 2,5-dimethoxy-AAB as non-mutagenic, while 3-MeO-AAB clustered with the potent mutagen/carcinogen group [1]. This binary mutagenicity classification has been independently corroborated by Esancy et al. (1990), who described 2-MeO-AAB as 'an extremely weak mutagen' compared to 3-MeO-AAB as 'a strong hepatocarcinogen and mutagen' [2].

Ames mutagenicity
Head-to-head
2-MeO-AAB: non-mutagenic; 3-MeO-AAB: mutagenic in TA98 and TA100 with S9 activation
Supports non-mutagenic classification
Salmonella plate incorporation
Ames test mutagenicity Salmonella genetic toxicology structure-activity relationship

Unscheduled DNA Synthesis (UDS) in Primary Hepatocytes: 2-MeO-AAB Is Negative Whereas Carcinogenic Aminoazobenzene Dyes Uniformly Induce UDS

Watanabe et al. (1981) evaluated the ability of carcinogenic and non-carcinogenic aminoazo dyes to induce unscheduled DNA synthesis (UDS) in primary cultures of hepatocytes from three rat strains and two mouse strains using microautoradiography [1]. The results demonstrated a perfect concordance between carcinogenicity status and UDS induction: all carcinogenic aminoazo dyes tested (AAB, 3-MeO-AAB, 4'-MeO-AAB, MAB, and DAB) induced UDS, whereas the non-carcinogenic dyes (2-MeO-AAB and 2,5-diMeO-AAB) did not [1]. Furthermore, N-OH-2-MeO-AAB was as inactive as the parent 2-MeO-AAB with rat hepatocytes, contrasting with the N-hydroxy derivatives of carcinogenic AABs which elicited higher UDS levels than their parent compounds [1].

UDS induction
Head-to-head
2-MeO-AAB: no UDS in rat/mouse primary hepatocytes; carcinogenic AABs (3-MeO-AAB, MAB, DAB) all positive
Supports non-genotoxic classification
Microautoradiography, [³H]-thymidine
unscheduled DNA synthesis hepatocyte DNA repair genotoxicity screening negative control

CYP1A2 Induction Selectivity: 2-MeO-AAB as a Liver-Selective Cytochrome P-448H (CYP1A2) Inducer with No Extrahepatic Induction, Contrasting with 3-Methylcholanthrene

Degawa et al. (1987) compared the cytochrome P-450 induction profiles of 2-MeO-AAB and 3-methylcholanthrene (MC) in male Sprague Dawley rats using immunological methods (ELISA, immunoblotting with anti-rat cytochrome P-448 monoclonal antibodies) and a bacterial mutation test [1]. MC induced at least two microsomal cytochrome P-448 isozymes—a high-spin form (P-448H) and a low-spin form (P-448L)—in liver, and P-448L in extrahepatic tissues (lung, kidney, small intestine, colon) [1]. In contrast, 2-MeO-AAB selectively induced only the high-spin P-448H form in liver and did not induce any cytochrome P-448 isozymes in extrahepatic tissues [1]. This organ-selective induction profile is a distinguishing feature of 2-MeO-AAB [1][2]. A later study by Degawa et al. (1995) further demonstrated that 2-methoxy-4-nitroaniline (a metabolite of 2-MeO-AAB) was more selective than 2-MeO-AAB for CYP1A2 induction, establishing a selectivity hierarchy within this chemical series [3].

CYP1A2 induction
Head-to-head
2-MeO-AAB induces only liver P-448H; 3-methylcholanthrene induces P-448H/L in liver and extrahepatic tissues
Supports liver-selective CYP1A2 induction context
Rat model, immunoblotting
CYP1A2 cytochrome P450 liver-selective induction P-448H drug metabolism

Evidence-Backed Application Scenarios for 2-Methoxy-4-aminoazobenzene (CAS 80830-39-3) in Toxicology, Drug Metabolism, and Chemical Genomics


Definitive Negative Control for Aminoazobenzene Carcinogenicity and Genotoxicity Screening Panels

2-MeO-AAB is the only monomethoxy-4-aminoazobenzene with a fully documented negative profile across all three core genotoxicity endpoints: bacterial mutagenicity (Ames-negative in TA98 and TA100), mammalian UDS (negative in rat and mouse primary hepatocytes), and rodent carcinogenicity (no positive findings in CPDB) [1][2]. This three-way negative concordance makes it the gold-standard negative control for any screening panel that evaluates novel aminoazobenzene derivatives for genotoxic hazard. Researchers can use 2-MeO-AAB alongside 3-MeO-AAB (positive control; TD₅₀ = 60.2 mg/kg/day) to establish a within-class dynamic range for structure-activity relationship models, ensuring that assay sensitivity and specificity are simultaneously validated [1][3].

Liver-Selective CYP1A2 Pharmacological Probe for Organ-Specific Metabolism Studies

The unique liver-selective CYP1A2 (P-448H) induction profile of 2-MeO-AAB—with confirmed absence of induction in lung, kidney, small intestine, and colon—enables experimental designs that require hepatic CYP1A2 activity modulation without confounding extrahepatic enzyme induction [1]. This tissue selectivity is not shared by the commonly used polycyclic aromatic hydrocarbon inducer 3-methylcholanthrene, which broadly induces P-450 isozymes across multiple organs [1]. Investigators studying liver-specific procarcinogen bioactivation, drug-drug interactions mediated by CYP1A2, or organotropism of aromatic amine toxicity can use 2-MeO-AAB as a tool to isolate hepatic CYP1A2 contributions [1][2].

Non-Genotoxic Reference Standard for DNA Adductomics and Biomonitoring Method Development

The quantitative demonstration that 2-MeO-AAB produces ≥20-fold fewer hepatic DNA adducts than 3-MeO-AAB—with only a single detectable adduct species vs. five for the carcinogenic isomer—positions this compound as an essential low-adduct reference standard for developing and calibrating ³²P-postlabeling, mass spectrometry-based DNA adductomics, and immunoassay-based biomonitoring methods [1][2]. Analysts can use 2-MeO-AAB-treated DNA samples to establish baseline adduct levels and to determine the limit of detection for adduct screening workflows, confident that the reference material itself does not contribute confounding genotoxic signals [1].

Computational Toxicology Model Training Set Member for Non-Carcinogenic Aromatic Amine Classification

The unequivocal classification of 2-MeO-AAB as a non-carcinogen across multiple authoritative databases (CPDB: no positive results; Ames: non-mutagenic; UDS: negative) makes it a high-confidence 'true negative' training instance for computational toxicology models (e.g., QSAR, read-across, machine learning classifiers) designed to predict aromatic amine carcinogenicity [1][2]. Its close structural similarity to the potent carcinogen 3-MeO-AAB provides a challenging and informative near-neighbor pair for testing the resolving power of in silico models. Inclusion of this compound in training sets helps reduce false-positive rates for methoxy-substituted aniline derivatives, a chemical subspace with high pharmaceutical relevance [1][3].

Application
Selection Property
Validation Focus
Genotoxicity screening negative control
Reported negative genotoxicity profile (Ames-, UDS-, CPDB-)
Assay sensitivity/specificity with within-class controls
Liver-specific CYP1A2 induction studies
Tissue-selective CYP1A2 induction (liver only)
Absence of extrahepatic P-450 induction
DNA adductomics low-adduct reference
Low adduct-forming profile
Baseline adduct level and LOD determination
Computational toxicology model training
High-confidence non-carcinogen classification
False-positive reduction for methoxy-aniline derivatives
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